Cas no 851129-85-6 (N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

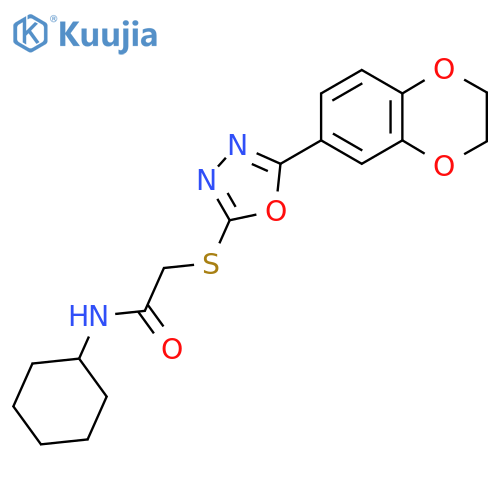

851129-85-6 structure

商品名:N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide

N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide

- N-CYCLOHEXYL-2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

- CHEMBL1572933

- SMR000025771

- N-cyclohexyl-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- 851129-85-6

- HMS2295L21

- SR-01000124457

- SR-01000124457-1

- MLS000091209

- F0594-0737

- AKOS001792743

- N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

- N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide

-

- インチ: 1S/C18H21N3O4S/c22-16(19-13-4-2-1-3-5-13)11-26-18-21-20-17(25-18)12-6-7-14-15(10-12)24-9-8-23-14/h6-7,10,13H,1-5,8-9,11H2,(H,19,22)

- InChIKey: ZGVHFCVPRBKNGX-UHFFFAOYSA-N

- ほほえんだ: S(C1=NN=C(C2C=CC3=C(C=2)OCCO3)O1)CC(NC1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 375.12527733g/mol

- どういたいしつりょう: 375.12527733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 477

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0594-0737-10μmol |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-2mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-25mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-10mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-1mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-100mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-3mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-40mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-75mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0594-0737-20mg |

N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

851129-85-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

851129-85-6 (N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬